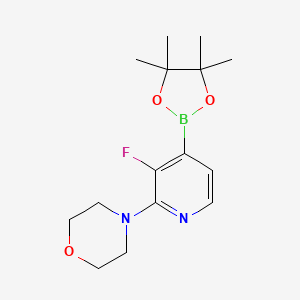

3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER

Übersicht

Beschreibung

3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER is a complex organic compound that features a fluorinated pyridine ring and a morpholine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER typically involves multiple steps. One common method includes the reaction of 3-fluoro-4-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with morpholine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily utilized in palladium-catalyzed cross-couplings with aryl/heteroaryl halides or triflates. The boronic ester moiety undergoes transmetallation with palladium complexes, enabling bond formation between the pyridine ring and diverse electrophilic partners.

Reaction Conditions and Examples

Key Observations:

- Catalyst Systems : Tetrakis(triphenylphosphine)palladium(0) and PdCl₂(dppf) are effective.

- Solvents : Mixed polar aprotic/aqueous systems (e.g., 1,2-dimethoxyethane/water) enhance reactivity.

- Electronic Effects : The electron-withdrawing fluorine atom at position 3 activates the boronic ester toward coupling.

Stability and Handling

- Storage : Stable under inert gas at –20°C; sensitive to moisture and prolonged exposure to air .

- Hazards : Causes skin/eye irritation (H315/H319) .

Industrial and Academic Use Cases

- Scale-Up : Reactions are scalable to gram quantities with yields >80% under optimized Pd catalysis .

- Diversity-Oriented Synthesis : Enables rapid assembly of polycyclic architectures for high-throughput screening .

Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological molecules, while the fluorinated pyridine ring can enhance the compound’s stability and bioavailability. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Methoxypyridine-5-boronic acid pinacol ester

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER is unique due to its combination of a fluorinated pyridine ring and a morpholine moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in scientific research and industry.

Biologische Aktivität

3-Fluoro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester (CAS Number: 957198-29-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorinated pyridine ring and a morpholine moiety, contributing to its reactivity and interaction with biological targets.

Research indicates that boronic acids, including this compound, can act as reversible inhibitors of proteasomes and various enzymes, particularly those involved in cellular signaling pathways. The presence of the boronate group allows for covalent interactions with diols in biological systems, which can modulate enzyme activity and influence cellular processes.

Antibacterial Activity

A study highlighted the antibacterial properties of boronic acid derivatives, showing that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 50 µM to 100 µM against pathogens such as Escherichia coli and Staphylococcus aureus .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Similar Boronic Acid Derivative | 50 | E. coli |

| Similar Boronic Acid Derivative | 75 | S. agalactiae |

Cytotoxicity and Cell Death Mechanisms

Recent investigations into the cytotoxic effects of boronic acid derivatives have revealed their potential to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The mechanism involves inhibition of glutathione peroxidase 4 (GPX4), leading to accumulation of lipid peroxides and subsequent cell death .

Case Studies

-

Study on Antibacterial Efficacy :

A series of experiments were conducted to evaluate the antibacterial efficacy of various boronic acid derivatives, including the target compound. The results indicated that certain derivatives displayed a significant zone of inhibition against Pseudomonas aeruginosa and E. coli, suggesting potential therapeutic applications in treating bacterial infections. -

Cytotoxicity Assessment :

In vitro studies assessed the cytotoxicity of this compound in cancer cell lines. The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation at low concentrations, supporting its potential role as an anticancer agent .

Eigenschaften

IUPAC Name |

4-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BFN2O3/c1-14(2)15(3,4)22-16(21-14)11-5-6-18-13(12(11)17)19-7-9-20-10-8-19/h5-6H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTVABCMQIBLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585978 | |

| Record name | 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957198-29-7 | |

| Record name | 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957198-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.